molecular formula C11H5BrF3NO3 B1382302 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1159978-82-1

3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No. B1382302
CAS RN: 1159978-82-1
M. Wt: 336.06 g/mol
InChI Key: ITXIEESFOXYALY-UHFFFAOYSA-N
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Description

The compound “3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid” has the CAS number 2006276-91-9 . It has a molecular formula of C11H8BrNO4 and a molecular weight of 298.09 .


Molecular Structure Analysis

The molecular structure of this compound consists of an isoxazole ring attached to a carboxylic acid group and a bromophenyl group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 534.7±50.0 °C and a predicted density of 1.734±0.06 g/cm3 . The predicted pKa value is 2.88±0.36 .

Scientific Research Applications

Synthesis and Biomedical Applications

  • 3-(4-Bromophenyl)isoxazole derivatives, including 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid, have been studied in the context of synthesizing new compounds. For instance, Ryzhkova et al. (2020) explored the electrochemically induced transformation of this compound for biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Chemical Rearrangement and Synthesis

  • Andrianov, Semenikhina, and Eremeev (1991) discussed the synthesis and rearrangement of isoxazole-3-carboxylic acid amidoximes, which are related to 5-trifluoromethyl-1,2,4-oxadiazole-3-carbohydroximic acid bromide, in the presence of sodium bicarbonate (Andrianov, Semenikhina, & Eremeev, 1991).

Bromination and Synthesis of Heterocycles

  • A detailed study by Roy, Rajaraman, and Batra (2004) on the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate, shows its utility in synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

Selective Nucleophilic Chemistry

  • Robins, Fettinger, Tinti, and Kurth (2007) conducted research on the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from 3-chloromethylisoxazole-4,5-dicarboxylate, revealing selective nucleophilic chemistry in these compounds (Robins, Fettinger, Tinti, & Kurth, 2007).

Regioselective Dipolar Cycloaddition

  • Schmidt et al. (2012) described the preparation of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate through regioselective 1,3-dipolar cycloaddition, highlighting the impact of substituents on the yield and regiochemistry of cycloaddition (Schmidt et al., 2012).

properties

IUPAC Name

3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXIEESFOXYALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172632
Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
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Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

CAS RN

1159978-82-1
Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
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Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
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